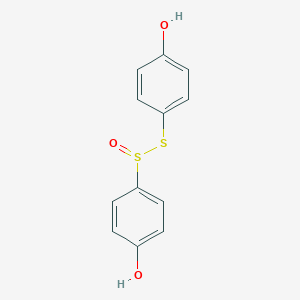

S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate

Description

S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate (CAS: 94971-84-3) is a sulfur-containing aromatic compound with the molecular formula C₁₂H₁₀O₃S₂ and a molecular weight of 266.34 g/mol. Structurally, it consists of two para-hydroxyphenyl groups connected via a sulfinothioate (-S-S(O)-) bridge, forming a unique hybrid of sulfinic acid and thioester functionalities . This compound is commercially available at 97% purity in quantities ranging from 250 mg to 5 g, indicating its relevance in research and industrial applications .

Properties

IUPAC Name |

4-(4-hydroxyphenyl)sulfinylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPFLJFCMKWNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SS(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate typically involves the reaction of 4-hydroxybenzenesulfinothioate with 4-hydroxyphenyl compounds under controlled conditions. One common method involves the use of hydrogen peroxide (H2O2) in acetic acid (CH3COOH) as the oxidizing agent . The reaction is carried out at room temperature with continuous stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Sulfonates.

Reduction: Thiols.

Substitution: Alkylated phenols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate exhibits significant antioxidant activity, making it a candidate for applications in pharmaceuticals aimed at combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing cellular damage and inflammation.

Analgesic and Anti-inflammatory Potential

Research indicates that compounds with similar structural motifs to this compound may possess analgesic and anti-inflammatory properties. For instance, studies on related phenolic compounds have shown their effectiveness in reducing pain and inflammation through mechanisms involving the inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory cytokines .

Environmental Applications

Biodegradation Studies

The compound has been investigated for its potential in biodegradation processes. Studies have isolated bacterial strains capable of degrading phenolic compounds, including those structurally related to this compound. Such research is vital for developing bioremediation strategies to mitigate environmental pollution caused by phenolic compounds .

Toxicity Assessments

Toxicological evaluations are essential for understanding the environmental impact of this compound. Initial assessments indicate low aquatic toxicity, suggesting that it may be safer for use in products that could enter water systems .

Material Science

Polymer Stabilization

this compound can function as a stabilizer in polymer formulations. Its antioxidant properties help prevent the degradation of polymers under thermal stress or exposure to UV light, thereby extending the lifespan of materials used in coatings, adhesives, and sealants .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant, analgesic, anti-inflammatory | Effective in scavenging free radicals; COX inhibition |

| Environmental Science | Biodegradation of phenolic compounds | Bacterial strains identified for biodegradation |

| Material Science | Polymer stabilization | Reduces degradation of polymers under stress |

Case Studies

-

Antioxidant Efficacy Study

A study focused on the antioxidant capacity of phenolic compounds similar to this compound demonstrated its ability to reduce oxidative stress markers in vitro. This research supports its potential therapeutic applications in oxidative stress-related conditions. -

Biodegradation Pathways

Research isolated specific bacterial strains capable of degrading phenolic compounds efficiently, providing insights into the metabolic pathways involved. This study highlights the ecological relevance of this compound and its derivatives in bioremediation efforts. -

Polymer Application Trials

Trials assessing the effectiveness of this compound as a polymer stabilizer showed significant improvements in thermal stability and resistance to UV degradation compared to untreated samples.

Mechanism of Action

The mechanism of action of S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biomolecules, while the sulfinothioate moiety can undergo redox reactions, influencing cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)maleimide (Compound 13)

- Structure : A maleimide core substituted with a 4-hydroxyphenyl group.

- Key Features : The hydroxyphenyl group enables hydrogen bonding, while the maleimide moiety contributes to electrophilic reactivity.

- Activity: Exhibits MGL (monoacylglycerol lipase) inhibition with an IC₅₀ = 12.9 μM, retaining selectivity over FAAH (fatty acid amide hydrolase) .

- Comparison: Unlike the sulfinothioate compound, this derivative relies on a cyclic imide for activity, highlighting how core structures influence target specificity.

4-Hydroxyphenylacetic Acid Derivatives

- Structure: Derivatives include inositol-linked di- or tri-substituted 4-hydroxyphenylacetic acid moieties.

- Key Features : Carboxylic acid and hydroxyl groups enhance solubility and interaction with biological targets.

- Activity : Demonstrated anti-inflammatory and anti-adipogenic effects in disease models, likely due to modulation of lipid metabolism pathways .

- Comparison: The absence of sulfur-based groups in these derivatives underscores the role of sulfinothioate in altering redox or binding properties.

2-[(4-Aminophenyl)sulfonyl]ethyl Hydrogen Sulfate

- Structure : Features a sulfonyl (-SO₂-) group and a sulfate ester.

- Key Features : The sulfonyl group imparts high polarity, while the amine and sulfate enhance water solubility.

- Comparison: Sulfinothioate’s sulfur oxidation state (+4 in sulfinic acid) contrasts with sulfonyl’s +6 state, affecting reactivity and stability .

Isoflavones (Daidzein, R/S-Dihydrodaidzein, (S)-Equol)

- Structure: Chromenone-based scaffolds with hydroxylated aromatic rings.

- Key Features : Phytoestrogenic activity via hydroxyl-mediated receptor interactions.

- Activity: Daidzein and equol are known antioxidants and estrogen receptor modulators .

Key Observations:

- Sulfur Oxidation State: Sulfinothioate’s intermediate oxidation state may offer balanced reactivity compared to sulfonyl (+6) or thioether (-2) groups.

- Activity Gaps : The target compound’s biological data remain uncharacterized in the provided evidence, contrasting with well-studied analogs like N-(4-hydroxyphenyl)maleimide.

Research Findings and Limitations

- Enzymatic Inhibition : N-(4-Hydroxyphenyl)maleimide’s potency (IC₅₀ = 12.9 μM) suggests that hydroxyphenyl derivatives can achieve significant enzyme modulation, though scaffold specificity is critical .

- Synthesis Challenges : Hydrophilic substituents (e.g., hydroxyl or alkoxy groups) improve solubility but may require complex synthetic routes, as seen in .

Limitations:

- No direct data on the sulfinothioate compound’s solubility, stability, or bioactivity.

Biological Activity

S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfinothioate functional group, which is significant for its biological interactions. The presence of hydroxyphenyl groups enhances its potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfinothioate moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins. This mechanism is crucial for modulating enzymatic activities and influencing cellular pathways.

Biological Activities

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

-

Antimicrobial Properties :

- Research indicates that this compound has antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of this compound, researchers utilized various assays (e.g., DPPH and ABTS radical scavenging assays). The results demonstrated a significant reduction in radical concentrations, supporting the compound's role as an effective antioxidant.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

Q & A

Q. How can researchers validate target engagement in enzyme inhibition assays?

- Methodological Answer : Use:

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to confirm binding mode.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

Data Interpretation and Validation

Q. What are common pitfalls in interpreting NMR or mass spectrometry data for this compound?

- Methodological Answer : Avoid:

- Oxidative artifacts : Sulfinothioates may oxidize to sulfonates during sample preparation; use argon-purged solvents and rapid analysis.

- Adduct formation : In ESI-MS, sodium/potassium adducts ([M+Na]⁺) dominate; employ ion-pairing reagents (e.g., ammonium acetate) to suppress adducts .

Q. How to address batch-to-batch variability in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.